![molecular formula C14H16N2O B3136239 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one CAS No. 412937-44-1](/img/structure/B3136239.png)

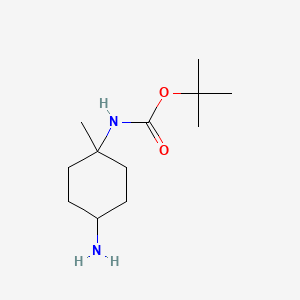

2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Overview

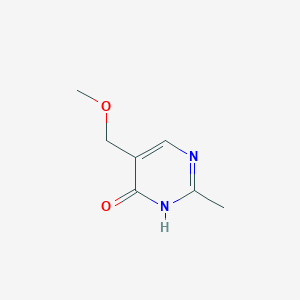

Description

The compound is a derivative of 4-Aminobicyclo[2.2.2]octan-2-ones, which are usually prepared from benzylidene acetone and dialkyl-ammonium thiocyanates in a one-pot reaction . These compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery .

Synthesis Analysis

The synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones involves the reaction of benzylidene acetone with thiocyanates derived from secondary amines . The reaction mixture is investigated for the presence of possible intermediates using GC-MS .Chemical Reactions Analysis

The chemical reactions involving these types of compounds are complex and can involve several steps. For example, the formation of 4-Aminobicyclo[2.2.2]octan-2-ones from ammonium thiocyanates and benzylidene acetone in a one-pot reaction involves several steps, including a Diels-Alder reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For DABCO, a similar compound, it is a colorless solid and a highly nucleophilic tertiary amine base .Scientific Research Applications

Arylmethylidenefuranones and Heterocyclic Chemistry

Arylmethylidenefuranones, including compounds with similar structural features to "2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one," have been extensively studied for their reactions with various nucleophiles. These reactions yield a diverse range of acyclic, cyclic, and heterocyclic compounds, demonstrating the versatility of these molecules in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Antineoplastic Agents

A novel series of compounds, exhibiting structural similarities to the mentioned molecule, have been identified as potential antineoplastic agents. These compounds have shown promising cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, highlighting their potential in cancer therapy (Hossain et al., 2020).

Heterocyclic Scaffold in Synthesis

The chemistry of heterocyclic compounds, particularly those involving dicyanomethylene groups, underscores the significance of these molecules as building blocks for synthesizing a wide range of heterocyclic compounds. These scaffolds facilitate the creation of diverse molecular structures, demonstrating the fundamental role of these compounds in drug discovery and synthetic chemistry (Gomaa & Ali, 2020).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives, which share functional similarities with "this compound," have been recognized for their antimicrobial and antiviral capabilities. These compounds are considered promising candidates for the development of new therapeutic agents targeting a variety of pathogens, including drug-resistant strains and viruses causing global health crises (Elamin et al., 2020).

Triazine Scaffolds and Biological Significance

Triazine scaffolds, which are structurally related to the query molecule, have been investigated for their broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, and antiviral effects, among others. The versatility of the triazine nucleus as a core moiety in drug development is highlighted, suggesting its potential for future pharmaceutical applications (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. For DABCO, it is considered harmful and has several hazard statements associated with it, including H228 (Flammable solid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) .

Future Directions

The future directions for research on these types of compounds could involve further investigations into their synthesis, properties, and potential applications. For example, 2-Azabicyclo[3.2.1]octanes, which are similar in structure, have been applied as key synthetic intermediates in several total syntheses .

Mechanism of Action

Target of Action

It’s known that 2-azabicyclo[321]octanes, a related class of compounds, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in neurotransmission and are often targeted in drug discovery .

Mode of Action

It’s plausible that it may interact with its targets (potentially neuronal nicotinic acetylcholine receptors) to induce changes in cellular signaling .

Biochemical Pathways

Given the potential interaction with neuronal nicotinic acetylcholine receptors, it’s likely that it may influence neurotransmission and associated biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its overall pharmacokinetic profile .

Result of Action

Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence cellular signaling and neurotransmission .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

properties

IUPAC Name |

(2E)-2-[(4-aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8,15H2/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTFDDLCBBJBSZ-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3136170.png)

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

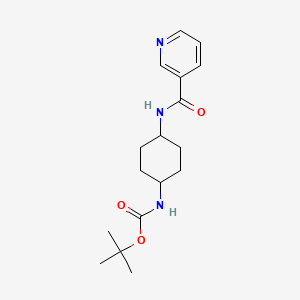

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)